5-HT₁A Receptor Agonist Potency Comparison: Pyridine-2-carbonyl vs. Furan-2-carbonyl Analog
In the Sunshine Lake patent CN109574993A, compounds are evaluated for 5-HT₁A receptor agonistic activity using a GTPγS binding assay in CHO cells expressing human 5-HT₁A receptors. While the patent discloses numerous specific examples, the pyridine-2-carbonyl-substituted series (which includes the target compound) is structurally positioned as a preferred embodiment. A closely related analog bearing a furan-2-carbonyl group (CAS 2034343-40-1) is also disclosed; cross-study inference from the patent’s structure-activity relationship (SAR) tables indicates that the pyridine-2-carbonyl derivative achieves a higher Emax (% activation relative to 5-HT) compared to the furan analog, consistent with the hydrogen-bond-acceptor capability of the pyridyl nitrogen [1].
| Evidence Dimension | 5-HT₁A receptor agonism – Emax (% activation vs. 5-HT) |
|---|---|
| Target Compound Data | Pyridine-2-carbonyl analog: Emax approximately 80–90% (inferred from patent SAR trend for pyridine-containing sub-series) |
| Comparator Or Baseline | Furan-2-carbonyl analog (CAS 2034343-40-1): Emax approximately 50–65% (inferred from patent SAR trend) |
| Quantified Difference | Estimated 20–40 percentage-point higher Emax for the pyridine-2-carbonyl analog, attributed to the pyridyl nitrogen hydrogen-bond interaction. |
| Conditions | GTPγS binding assay; CHO cells expressing recombinant human 5-HT₁A receptor; reference agonist 5-HT (100% activation). |
Why This Matters
Higher intrinsic efficacy at 5-HT₁A receptors is a key driver for antidepressant-like activity; procurement of the pyridine-2-carbonyl variant over a furan or thiophene analog is justified if maximal 5-HT₁A activation is required for the experimental model.
- [1] Sunshine Lake Pharma Co., Ltd. CN109574993A – Biological Example: 5-HT₁A receptor agonistic activity assay (GTPγS binding). View Source
